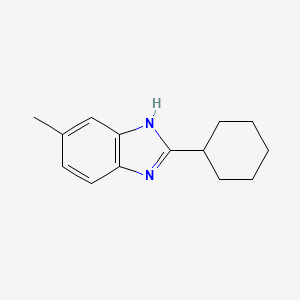
2-Cyclohexyl-5-methyl-1H-benzimidazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-5-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole core structure, which is a fusion of benzene and imidazole rings, with cyclohexyl and methyl substituents at the 2 and 5 positions, respectively. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-5-methyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Benzimidazole derivatives, including 2-Cyclohexyl-5-methyl-1H-benzimidazole, are investigated for their potential as anticancer agents due to their ability to inhibit cell proliferation.
Industry: The compound is used in the production of dyes, pigments, and polymers due to its stable aromatic structure.
Wirkmechanismus
Target of Action
Benzimidazole compounds are known for their wide range of biological activities. They have been studied as potential antibacterial agents . The specific targets can vary depending on the specific benzimidazole compound and its functional groups.
Mode of Action
The mode of action of benzimidazole compounds also depends on their specific structure. Some benzimidazole derivatives have been found to inhibit bacterial cell division .
Result of Action
Benzimidazole compounds in general have been found to have antiproliferative activity on tumor cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, benzimidazoles have been found to be good corrosion inhibitors for extremely aggressive, corrosive acidic media .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-5-methyl-1H-benzimidazole typically involves the condensation of 1,2-phenylenediamine with cyclohexanone and subsequent cyclization. The reaction is often carried out under acidic conditions, using catalysts such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the benzimidazole ring.
Industrial Production Methods: In industrial settings, the synthesis of benzimidazole derivatives, including 2-Cyclohexyl-5-methyl-1H-benzimidazole, may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and microwave irradiation can be employed to accelerate the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexyl-5-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents like bromine or chlorine, leading to halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (bromine, chlorine), Lewis acids (aluminum chloride), solvent (chloroform, dichloromethane).
Major Products:
Oxidation: N-oxides of 2-Cyclohexyl-5-methyl-1H-benzimidazole.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Vergleich Mit ähnlichen Verbindungen
5-Methyl-1H-benzimidazole: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.
2-Phenyl-5-methyl-1H-benzimidazole: Contains a phenyl group instead of a cyclohexyl group, which may alter its binding affinity and biological activity.
2-Cyclohexyl-1H-benzimidazole: Lacks the methyl group at the 5 position, which may affect its chemical reactivity and biological properties.
Uniqueness: 2-Cyclohexyl-5-methyl-1H-benzimidazole is unique due to the presence of both cyclohexyl and methyl substituents, which enhance its hydrophobicity and potentially increase its interaction with biological targets. This dual substitution pattern may contribute to its distinct chemical and biological properties compared to other benzimidazole derivatives.
Eigenschaften
IUPAC Name |
2-cyclohexyl-6-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTUILOCKWTBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204539 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

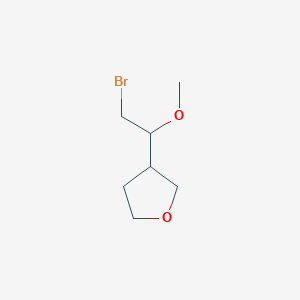
![2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2504615.png)
![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/no-structure.png)

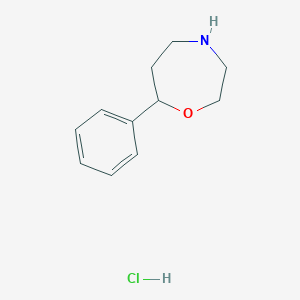

![5-ethyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2504621.png)
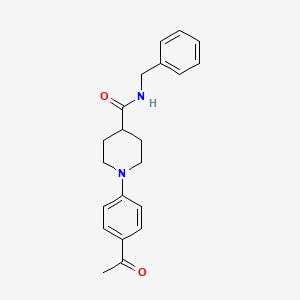
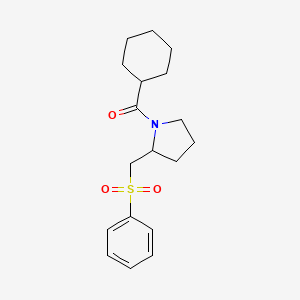
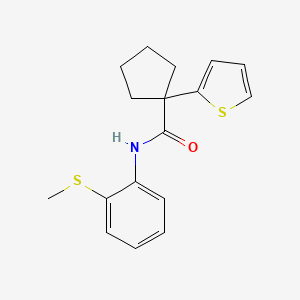
![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)
![1-[4-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2504630.png)
